Nickel(II) nitrate hexahydrate

Description

Properties

CAS No. |

13478-00-7 |

|---|---|

Molecular Formula |

H3NNiO4 |

Molecular Weight |

139.722 g/mol |

IUPAC Name |

nickel;nitric acid;hydrate |

InChI |

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |

InChI Key |

QASNEOURHDSRRG-UHFFFAOYSA-N |

SMILES |

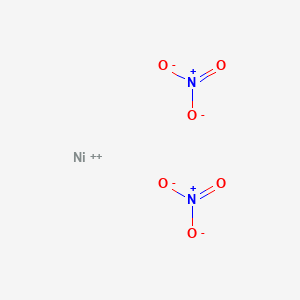

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Ni] |

Color/Form |

GREEN CRYSTALS |

density |

2.05 at 68 °F (USCG, 1999) |

Other CAS No. |

13138-45-9 14216-75-2 |

physical_description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

13478-00-7 (hexahydrate) |

solubility |

3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |

Synonyms |

nickel nitrate nickel nitrate hexahydrate |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of nickel(II) nitrate hexahydrate

An In-depth Technical Guide to the Physicochemical Properties of Nickel(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , Ni(NO₃)₂·6H₂O. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key processes and pathways through diagrams.

Core Physicochemical Properties

This compound is an emerald green, hygroscopic crystalline solid.[1][2] It is the most common hydrate of nickel(II) nitrate.[3] The hexahydrate formulation indicates that the central nickel(II) ion is coordinated by six water molecules, with the nitrate ions not directly bonded to the metal center, represented more descriptively as --INVALID-LINK--₂.[3]

Quantitative Data Summary

The fundamental are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | Ni(NO₃)₂·6H₂O | [2][4] |

| Molar Mass | 290.79 g/mol | [1][2] |

| Appearance | Emerald green hygroscopic solid | [1] |

| Odor | Odorless | [1] |

| Density | 2.05 g/cm³ | [1][4] |

| Melting Point | 56.7 °C (134.1 °F; 329.8 K) | [1][4] |

| Boiling Point | 137 °C (decomposes) | [4] |

| Crystal Structure | Monoclinic | [1] |

| Refractive Index (n_D) | 1.422 | [1] |

| Magnetic Susceptibility (χ) | +4300.0·10⁻⁶ cm³/mol | [1] |

Table 2: Solubility and Solution Properties

| Property | Value | References |

| Solubility in Water | 243 g/100 mL (at 0 °C) | [1] |

| 238.5 g/100 mL (at 20 °C) | [3][4] | |

| Solubility in other solvents | Soluble in ethanol, liquid ammonia | [1][4] |

| Slightly soluble in acetone | [4] | |

| pH of Aqueous Solution | ~4 | [4][5] |

Experimental Protocols

Detailed methodologies for determining key are provided below. These protocols are based on standard laboratory practices for inorganic salts.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Density

The density of the solid can be determined by the liquid displacement method using a solvent in which the salt is insoluble or has very low solubility, and that does not react with it (e.g., a saturated solution of the salt or a non-polar solvent). Given its high solubility in water, a non-reactive, less dense liquid in which it is insoluble would be ideal. However, for practical purposes, a saturated aqueous solution of this compound can be used as the displacement liquid to minimize dissolution.

Methodology:

-

Mass Measurement: A known mass of this compound crystals is weighed accurately using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a saturated solution of this compound, and the initial volume is recorded. The weighed crystals are then carefully added to the graduated cylinder, ensuring no splashing. The final volume is recorded.

-

Calculation: The volume of the crystals is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the crystals by their volume.

References

- 1. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Nickel(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of nickel(II) nitrate hexahydrate, Ni(NO3)2·6H2O. This compound serves as a common precursor in the synthesis of various nickel-based materials and coordination complexes. A thorough understanding of its solid-state structure, including the coordination environment of the nickel ion and the intricate network of hydrogen bonding, is fundamental for predicting its reactivity and guiding the rational design of new materials. This document presents key crystallographic data, detailed experimental protocols for its structural determination, and visualizations of the experimental workflow and structural features.

Crystal Structure and Coordination Environment

This compound crystallizes in the triclinic space group P-1. The asymmetric unit contains one [Ni(H2O)6]2+ cation and two crystallographically independent nitrate anions. The nickel(II) ion is octahedrally coordinated by six water molecules, forming the hexaaquanickel(II) complex cation. The nitrate anions are not directly coordinated to the nickel center but are situated in the crystal lattice, participating in an extensive hydrogen-bonding network with the coordinated water molecules. This network of hydrogen bonds is the primary force governing the crystal packing.

The [Ni(H2O)6]2+ octahedron exhibits a slight distortion from ideal octahedral geometry, as evidenced by the range of Ni-O bond lengths and O-Ni-O bond angles. The nitrate ions also show minor deviations from their ideal D3h symmetry, which can be attributed to the asymmetric nature of their hydrogen bonding interactions with the surrounding water ligands.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for Ni(NO3)2·6H2O, as determined by single-crystal X-ray diffraction at 295 K.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Chemical Formula | H12N2NiO12 |

| Formula Weight | 290.79 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.531(3) |

| b (Å) | 7.683(3) |

| c (Å) | 8.919(4) |

| α (°) | 78.36(3) |

| β (°) | 84.49(3) |

| γ (°) | 62.03(3) |

| Volume (ų) | 448.9(3) |

| Z | 2 |

| Density (calculated) | 2.150 g/cm³ |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 |

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) |

| Ni1-O1W | 2.088(2) |

| Ni1-O2W | 2.017(2) |

| Ni1-O3W | 2.053(2) |

| Ni1-O4W | 2.062(2) |

| Ni1-O5W | 2.052(2) |

| Ni1-O6W | 2.059(2) |

| N1-O1 | 1.259(2) |

| N1-O2 | 1.239(2) |

| N1-O3 | 1.250(2) |

| N2-O4 | 1.256(2) |

| N2-O5 | 1.239(3) |

| N2-O6 | 1.248(2) |

Table 3: Selected Bond Angles (°).

| Bond | Angle (°) |

| O2W-Ni1-O5W | 175.75(8) |

| O2W-Ni1-O3W | 90.58(8) |

| O5W-Ni1-O3W | 91.13(8) |

| O2W-Ni1-O6W | 88.94(8) |

| O5W-Ni1-O6W | 88.99(8) |

| O3W-Ni1-O6W | 90.17(8) |

| O2W-Ni1-O4W | 89.96(8) |

| O5W-Ni1-O4W | 88.08(8) |

| O3W-Ni1-O4W | 176.10(8) |

| O6W-Ni1-O4W | 92.51(8) |

| O2W-Ni1-O1W | 91.70(8) |

| O5W-Ni1-O1W | 86.32(8) |

| O3W-Ni1-O1W | 88.29(8) |

| O6W-Ni1-O1W | 176.62(8) |

| O4W-Ni1-O1W | 88.40(8) |

| O2-N1-O3 | 121.2(2) |

| O2-N1-O1 | 120.2(2) |

| O3-N1-O1 | 118.6(2) |

| O5-N2-O6 | 120.7(2) |

| O5-N2-O4 | 120.1(2) |

| O6-N2-O4 | 119.2(2) |

Experimental Protocols

The determination of the crystal structure of Ni(NO3)2·6H2O involves two key stages: the growth of high-quality single crystals and the analysis of these crystals by single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution.

-

Preparation of Saturated Solution: Dissolve analytical grade Ni(NO3)2·6H2O in deionized water at room temperature with gentle stirring until a saturated solution is obtained. A small amount of undissolved solid should remain to ensure saturation.

-

Filtration: Filter the saturated solution through a fine porosity filter paper to remove any undissolved particles or impurities.

-

Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the crystallizing dish in a vibration-free environment at a constant temperature (e.g., room temperature). Green, well-formed crystals should appear within a few days to a week.

-

Crystal Harvesting: Once the crystals have reached a suitable size (approximately 0.1-0.3 mm in each dimension), they can be carefully harvested from the mother liquor and dried with filter paper.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for data collection and structure refinement.[1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop with a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer (e.g., a Bruker APEX-II). The data is collected at a controlled temperature (e.g., 295 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A complete sphere of diffraction data is collected using a combination of φ and ω scans.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SIR92) and refined by full-matrix least-squares on F2 (e.g., using SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules are located in the difference Fourier map and refined with appropriate restraints.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of Ni(NO3)2·6H2O.

References

Solubility of Nickel(II) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in various organic solvents. This information is critical for professionals in research and drug development who utilize nickel compounds in synthesis, catalysis, and formulation. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Executive Summary

This compound, an emerald green crystalline solid, is a common source of nickel ions in chemical reactions.[1] Its solubility is a crucial parameter for its application in various fields, including as a precursor for catalysts and in electroplating.[2] While highly soluble in water, its solubility in organic solvents varies significantly depending on the solvent's polarity and nature. This guide collates the available solubility data to aid in solvent selection and experimental design.

Solubility Data

The solubility of Ni(NO₃)₂·6H₂O in organic solvents is influenced by factors such as the solvent's polarity, hydrogen bonding capability, and the formation of coordination complexes. The following table summarizes the available quantitative and qualitative solubility data for Ni(NO₃)₂·6H₂O in a range of common organic solvents.

| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Highly Soluble | Not Specified | [2][3] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble / Slightly Soluble | Not Specified | [3][4] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 20 | 25 | [3] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Slightly Soluble | Not Specified | [3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Insoluble | Not Specified | [3] |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble | Not Specified | [3] |

| Pyridine | C₅H₅N | Polar Aprotic | Slightly Soluble | Not Specified | [3] |

| Toluene | C₇H₈ | Nonpolar | Insoluble | Not Specified | |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like Ni(NO₃)₂·6H₂O in an organic solvent is a fundamental experimental procedure. A common and reliable approach is the isothermal equilibrium method . This method involves preparing a saturated solution of the salt at a constant temperature and then determining the concentration of the solute in the solution.

Objective: To determine the equilibrium solubility of Ni(NO₃)₂·6H₂O in a specified organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer (AAS), or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Sample Preparation: An excess amount of Ni(NO₃)₂·6H₂O is added to a known volume or mass of the organic solvent in a sealed container. The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is placed in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled bath. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can vary depending on the solvent and the salt and may require preliminary experiments to determine the optimal time.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation, followed by careful decantation or withdrawal of the supernatant. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Sample Extraction and Filtration: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature. The solution is then passed through a syringe filter to remove any remaining fine solid particles.

-

Concentration Analysis: The concentration of nickel in the filtered saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known volume of the solution can be evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Spectroscopic Analysis: For colored solutions, UV-Vis spectrophotometry can be used to determine the concentration by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.

-

Atomic Absorption Spectroscopy (AAS): This is a highly sensitive method for determining the concentration of metal ions. The sample is introduced into a flame or graphite furnace, and the absorption of light by the nickel atoms is measured.

-

High-Performance Liquid Chromatography (HPLC): The concentration of the nitrate anion or a complex of the nickel ion can be determined.

-

-

Calculation of Solubility: The solubility is calculated from the determined concentration and is typically expressed in grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of Ni(NO₃)₂·6H₂O in an organic solvent.

Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

The solubility of this compound in organic solvents is a key piece of information for its effective use in research and industrial applications. While quantitative data is limited in publicly accessible literature for many common organic solvents, this guide provides a consolidated summary of available information. The provided experimental protocol offers a robust framework for determining solubility in-house, allowing researchers to generate the specific data required for their applications. The visualized workflow further clarifies this experimental process, providing a clear and logical guide for execution. For applications in drug development, where nickel compounds may act as catalysts or be part of novel therapeutic agents, a thorough understanding of their solubility behavior in various media is paramount for reaction optimization, purification, and formulation.

References

Spectroscopic Fingerprinting of Nickel(II) Nitrate Hexahydrate: An In-depth Technical Guide to FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the vibrational modes of the molecule, offers experimental protocols for acquiring high-quality spectra, and presents quantitative data in a clear, comparative format. The information herein is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development who utilize vibrational spectroscopy for material characterization.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an inorganic salt with a crystalline structure containing a central nickel atom coordinated by six water molecules, with nitrate ions present in the crystal lattice. The vibrational spectrum of this compound is characterized by the distinct modes of the nitrate ion (NO₃⁻) and the coordinated water molecules (H₂O).

The symmetry of the nitrate ion is a critical factor in interpreting its vibrational spectra. A free nitrate ion possesses D₃h symmetry, which governs the number and activity of its vibrational modes in both infrared and Raman spectroscopy. However, in the crystalline environment of this compound, interactions with the surrounding water molecules and the nickel cation can lead to a reduction in this symmetry, often to C₂v. This symmetry lowering can result in the splitting of degenerate vibrational modes and the activation of modes that were previously forbidden, providing a more complex and informative spectrum.

Methodologies for Spectroscopic Analysis

High-quality, reproducible spectroscopic data is contingent on meticulous experimental execution. The following sections outline the standard protocols for the FTIR and Raman analysis of solid this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of solid this compound is typically performed using the potassium bromide (KBr) pellet technique. This method involves dispersing a small amount of the sample in a KBr matrix, which is transparent in the mid-infrared region.

Experimental Protocol:

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the sample spectrum.

-

Grind a small amount of this compound (approximately 1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of the dried KBr powder to the mortar and gently mix with the sample. Avoid vigorous grinding at this stage to prevent sample decomposition.

-

-

Pellet Formation:

-

Transfer the homogeneous mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum.

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 - 64

-

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as different selection rules govern the activity of vibrational modes. For solid this compound, a non-destructive analysis can be performed directly on the crystalline powder.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound onto a microscope slide or into a sample holder.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample using the microscope objective.

-

Acquire the Raman spectrum.

-

Typical Instrument Parameters:

-

Excitation Wavelength: 532 nm or 785 nm (A 785 nm laser is often preferred to reduce fluorescence)

-

Laser Power: 1 - 10 mW (Use the lowest power necessary to obtain a good signal and avoid sample degradation)

-

Acquisition Time: 10 - 60 seconds

-

Number of Accumulations: 1 - 5

-

-

Spectroscopic Data and Vibrational Mode Assignments

The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of this compound and their corresponding assignments.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Broad, Strong | O-H stretching | ν(O-H) of coordinated H₂O |

| ~1633 | Medium | H-O-H bending | δ(H-O-H) of coordinated H₂O |

| ~1386 | Strong | Asymmetric N-O stretching | ν₃(NO₃⁻) |

| ~1327 | Strong | Asymmetric N-O stretching | ν₃(NO₃⁻) - split due to C₂v symmetry |

| ~1050 | Weak | Symmetric N-O stretching | ν₁(NO₃⁻) - IR inactive in D₃h, weakly active in C₂v |

| ~825 | Medium | Out-of-plane N-O bending | ν₂(NO₃⁻) |

| ~720 | Medium | In-plane O-N-O bending | ν₄(NO₃⁻) |

Table 1: Summary of FTIR peak assignments for this compound.

Raman Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Weak | O-H stretching | ν(O-H) of coordinated H₂O |

| ~1630 | Weak | H-O-H bending | δ(H-O-H) of coordinated H₂O |

| ~1390 | Medium | Asymmetric N-O stretching | ν₃(NO₃⁻) |

| ~1350 | Medium | Asymmetric N-O stretching | ν₃(NO₃⁻) - split due to C₂v symmetry |

| ~1050 | Strong | Symmetric N-O stretching | ν₁(NO₃⁻) |

| ~720 | Medium | In-plane O-N-O bending | ν₄(NO₃⁻) |

Table 2: Summary of Raman peak assignments for this compound.

Interpretation of Vibrational Spectra

The spectroscopic analysis of this compound reveals key structural information:

-

Coordination of Water: The presence of strong, broad bands in the O-H stretching region (~3400 cm⁻¹) and a distinct H-O-H bending mode (~1633 cm⁻¹) in the FTIR spectrum confirms the presence of coordinated water molecules. These bands are typically weaker in the Raman spectrum.

-

Symmetry of the Nitrate Ion: In the FTIR spectrum, the splitting of the asymmetric N-O stretching mode (ν₃) into two distinct bands (around 1386 and 1327 cm⁻¹) is a clear indication that the symmetry of the nitrate ion is lowered from D₃h to C₂v within the crystal lattice.[1] This is further supported by the appearance of the symmetric N-O stretching mode (ν₁) at around 1050 cm⁻¹, which is formally IR-inactive for a D₃h symmetry but becomes weakly active upon symmetry reduction.

-

Complementary Nature of FTIR and Raman: The symmetric N-O stretching mode (ν₁) is the most intense peak in the Raman spectrum, while it is weak in the FTIR spectrum. Conversely, the asymmetric N-O stretching modes (ν₃) are very strong in the FTIR spectrum and of medium intensity in the Raman spectrum. This demonstrates the complementary nature of the two techniques, arising from their different selection rules.

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the characterization of this compound. By providing detailed information about the vibrational modes of the nitrate ions and coordinated water molecules, these methods allow for the confirmation of the compound's identity, an assessment of its hydration state, and insights into the local crystalline environment. The complementary nature of FTIR and Raman spectroscopy makes their combined use a robust approach for the comprehensive analysis of this and similar inorganic hydrated salts. The detailed protocols and data presented in this guide serve as a foundational resource for researchers employing these techniques in their work.

References

A Technical Guide to the Low-Temperature Magnetic Properties of Nickel(II) Nitrate Hexahydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nickel(II) nitrate hexahydrate, with the chemical formula --INVALID-LINK--₂, is a paramagnetic salt containing the nickel(II) ion (Ni²⁺), which has a 3d⁸ electron configuration and a ground state spin of S=1. At cryogenic temperatures, this compound exhibits distinct magnetic phenomena primarily governed by the splitting of the Ni²⁺ ion's ground state triplet due to the crystalline electric field. This technical guide provides a comprehensive overview of these low-temperature magnetic properties, summarizing key quantitative data from magnetic susceptibility and specific heat capacity measurements. It details the experimental protocols for these characterization techniques and illustrates the underlying physical relationships and experimental workflows. The key finding is that a complete understanding of the magnetic behavior requires consideration of not only the zero-field splitting imposed by the rhombic crystal field but also a small antiferromagnetic exchange interaction between the Ni²⁺ ions.

Core Magnetic Properties at Low Temperatures

The magnetic behavior of this compound below approximately 12 K is dominated by the electronic structure of the individual Ni²⁺ ions rather than long-range magnetic ordering. The primary phenomena are zero-field splitting (ZFS) and a weak antiferromagnetic exchange.

Zero-Field Splitting and Spin Hamiltonian

In the crystal structure, each Ni²⁺ ion is surrounded by six water molecules, forming a nearly octahedral [Ni(H₂O)₆]²⁺ complex. Deviations from perfect octahedral symmetry create a rhombic crystalline electric field, which lifts the threefold degeneracy of the S=1 ground state, even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS).

The behavior of the Ni²⁺ ion can be described by the following spin Hamiltonian: H = D(S_z² - S(S+1)/3) + E(S_x² - S_y²) + gμ_B H ⋅ S

Where:

-

D is the axial ZFS parameter.

-

E is the rhombic (transverse) ZFS parameter.

-

g is the spectroscopic splitting factor (g-factor).

-

μ_B is the Bohr magneton.

-

H is the external magnetic field.

-

S_x, S_y, S_z are the spin operators.

Magnetic Susceptibility

Low-temperature magnetic susceptibility measurements on powdered samples of Ni(NO₃)₂·6H₂O show that the susceptibility approaches a constant value of 0.35 cgs/mole below 2 K.[1][2] Analysis of this data, initially without considering exchange interactions, provides the spin Hamiltonian parameters that describe the zero-field splitting.[1][2]

| Parameter | Value | Unit | Reference |

| g-factor (g) | 2.25 | dimensionless | [1][2] |

| Axial ZFS (D/k) | -8.67 | K | [1][2] |

| Rhombic ZFS (E/k) | -2.66 | K | [1][2] |

| Powder Susceptibility (T < 2 K) | 0.35 | cgs/mole | [1][2] |

| Table 1: Spin Hamiltonian parameters for Ni(NO₃)₂·6H₂O derived from magnetic susceptibility data. |

Specific Heat and the Schottky Anomaly

Specific heat measurements performed between 0.5 K and 12 K provide complementary insight into the energy level structure.[3][4] The data reveals a prominent Schottky anomaly, which is a peak in the heat capacity that arises from the thermal population of a small number of discrete energy levels—in this case, the zero-field split S=1 triplet.[3][4]

| Parameter | Value | Unit | Reference |

| Peak Heat Capacity (C_p max) | 1.373 | cal/mole-K | [3][4] |

| Temperature of Peak (T_max) | 2.35 | K | [3][4] |

| Energy Level Separation 1 (Δ₁) | 4.80 | K | [3][4] |

| Energy Level Separation 2 (Δ₂) | 3.26 | K | [3][4] |

| Lattice Contribution (C_Lattice) | 4.11 x 10⁻⁴ T³ | cal/mole-K | [3][4] |

| Table 2: Specific heat data and derived energy level separations for Ni(NO₃)₂·6H₂O. |

Reconciliation: The Role of Antiferromagnetic Exchange

A discrepancy exists between the energy level spacings calculated from the susceptibility data (D and E parameters) and those measured directly by specific heat. This difference is resolved by introducing a small antiferromagnetic exchange interaction between the Ni²⁺ ions.[3][4] Using a molecular field approximation, an exchange interaction constant of A/k = +0.6 K successfully reconciles the two sets of experimental data.[3][4] This indicates that while the material is primarily paramagnetic, weak antiferromagnetic coupling plays a crucial role in accurately describing its low-temperature state.

Experimental Protocols

The characterization of materials like this compound at low temperatures requires specialized equipment and precise methodologies. The two key techniques are SQUID magnetometry for magnetic susceptibility and relaxation calorimetry for specific heat.

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for sensitive magnetic measurements.

Methodology:

-

Sample Preparation: A powdered crystalline sample of Ni(NO₃)₂·6H₂O is weighed and placed into a sample holder (typically a gelatin capsule or a straw) of known, minimal magnetic background.

-

Mounting: The sample holder is mounted onto the magnetometer's sample rod and inserted into the instrument.

-

Cooling: The sample chamber is evacuated and then backfilled with helium exchange gas. The system is cooled to the lowest target temperature (e.g., 2 K) using liquid helium.

-

Measurement Protocol:

-

A small, constant DC magnetic field (e.g., 100-1000 Oe) is applied.

-

The sample is moved vertically through a set of superconducting pickup coils.[5] This induces a current in the coils proportional to the sample's magnetic moment, which is detected by the SQUID sensor.

-

The magnetic moment is recorded at stable temperature points as the system is slowly warmed from the base temperature (e.g., 2 K) to the upper limit (e.g., 20 K).

-

-

Data Analysis: The raw magnetic moment (M) is converted to molar magnetic susceptibility (χ_M) using the formula: χ_M = (M * MW) / (H * m), where MW is the molar mass, H is the applied field, and m is the sample mass.

Specific Heat Measurement (Relaxation Calorimetry)

Relaxation calorimetry is a common technique for accurately measuring the heat capacity of small samples at low temperatures.[6][7]

Methodology:

-

Sample Preparation: A small, single crystal or pressed pellet of Ni(NO₃)₂·6H₂O is affixed to a sample platform (addenda) using a minimal amount of thermal grease (e.g., Apiezon N). The platform is equipped with a heater and a sensitive thermometer.

-

System Evacuation and Cooling: The calorimeter is placed in a high-vacuum environment and cooled to the desired base temperature.

-

Measurement Protocol: The measurement at each temperature point follows a "heat-and-wait" procedure:

-

The system is allowed to stabilize at a base temperature, T₀.

-

A precise amount of heat (a heat pulse) is applied to the sample platform via the heater for a short duration, raising the temperature.

-

The heat source is turned off, and the platform's temperature is monitored as it relaxes back towards the base temperature through a weak thermal link to the cryostat.[7]

-

-

Data Analysis: The temperature decay curve, T(t), is fitted to an exponential function. The time constant (τ) of this relaxation is determined.[7] The heat capacity (C) is calculated using the relationship C = K * τ, where K is the thermal conductance of the weak link to the heat sink (determined during a calibration step). The heat capacity of the addenda is measured separately and subtracted from the total to obtain the sample's heat capacity.

Visualizations

Logical Framework for Magnetic Behavior

The following diagram illustrates the interplay of factors that determine the low-temperature magnetic properties of this compound.

Caption: Logical relationships governing the magnetic properties of Ni(NO₃)₂·6H₂O.

Experimental Characterization Workflow

This diagram outlines the typical workflow for the experimental determination of low-temperature magnetic properties.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Low Temperature Specific Heat of Ni(NO3)2.6H2O; Antiferromagnetic Interactions. | Semantic Scholar [semanticscholar.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. phas.ubc.ca [phas.ubc.ca]

- 6. physics.rutgers.edu [physics.rutgers.edu]

- 7. pubs.aip.org [pubs.aip.org]

A Comprehensive Guide to the Safe Handling and Storage of Nickel(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed procedures for the safe handling and storage of nickel(II) nitrate hexahydrate. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this compound. This document is intended for use by trained personnel in a laboratory or research setting.

Hazard Identification and Classification

This compound is a potent oxidizing agent and is classified as a human carcinogen.[1][2][3][4][5] It poses several health risks, including skin and eye irritation, respiratory sensitization, and potential for genetic defects and damage to fertility or an unborn child.[1][4][6]

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer.[1][4][6][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][4][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1][4][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][4][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][4][7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][4][7] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1][4] |

| Carcinogenicity (inhalation) | 1A | H350i: May cause cancer by inhalation.[1][4][7] |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child.[1][6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1][4][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[4][7] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[7][8] |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Ni(NO₃)₂·6H₂O[1] |

| Molecular Weight | 290.79 g/mol [1] |

| Appearance | Green solid[1] |

| Odor | Odorless[1][2] |

| Melting Point | 56.7 °C (134 °F)[1] |

| Boiling Point | 137 °C (279 °F)[1] |

| Specific Gravity | 2.05 g/cm³[1] |

| Solubility | Soluble in water[1] |

| Oral LD50 (Rat) | 1620 mg/kg[1][5] |

Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the required steps.

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust.[4][6][8] Local exhaust ventilation should be used to keep airborne concentrations below permissible exposure limits.[1][3]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram illustrates the necessary equipment.

Caption: Required PPE for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If dust is generated or if ventilation is inadequate, a NIOSH-approved respirator with high-efficiency particulate (P100) filters should be used.[9] For concentrations exceeding 10 mg/m³, a self-contained breathing apparatus (SCBA) is necessary.[2]

Hygiene Practices

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7]

-

Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][7]

-

Contaminated work clothing should not be taken home and should be laundered separately.[7][10]

Storage Procedures

Proper storage is crucial to prevent hazardous reactions.

-

General Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][7][8] The storage area should be locked and accessible only to authorized personnel.[7][8]

-

Incompatible Materials: this compound is a strong oxidizer and must be stored separately from:

Occupational Exposure Limits

| Agency | Limit | Value (as Ni) | Notes |

| NIOSH REL | TWA (10-hr) | 0.015 mg/m³ | Potential occupational carcinogen.[2][9][12] |

| OSHA PEL | TWA (8-hr) | 1 mg/m³ | For metal and insoluble compounds.[2][9][12] |

| ACGIH TLV | TWA (8-hr) | 0.1 mg/m³ | For soluble compounds (inhalable fraction).[2][13] |

| IDLH | 10 mg/m³ | Immediately Dangerous to Life or Health.[12][14] |

Emergency Procedures

First Aid Measures

The following flowchart details the immediate actions to be taken in case of exposure.

Caption: Immediate first aid actions for different exposure routes.

-

Inhalation: Move the individual to fresh air and keep them at rest.[1][8] Seek immediate medical attention.[1][3] If breathing has stopped, provide artificial respiration.[2][3]

-

Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[1][8]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to flush under the eyelids.[1][8] Remove contact lenses if it is safe to do so.[1][8] Get immediate medical attention.[1][8]

-

Ingestion: Do not induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and give them water to drink.[1][8] Seek immediate medical attention.[1][3]

Spill Response

-

Small Spills:

-

Evacuate unnecessary personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[4][15]

-

Mix the spilled material with an inert absorbent such as vermiculite or sodium carbonate.[1]

-

Place the mixture in a suitable, labeled container for disposal.[1][4]

-

-

Large Spills:

Firefighting Measures

-

This compound is not flammable but will intensify a fire due to its oxidizing properties.[1][6][7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7] For small fires, flooding quantities of water should be used.[11]

-

Unsuitable Extinguishing Media: Do not use a full jet of water or halocarbon extinguishers.[1][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][6]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[8][15]

-

Do not mix with other waste materials.

-

Contaminated containers should be handled as if they contain the product itself.

Experimental Protocols

When designing experiments involving this compound, the following general protocol should be followed:

-

Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure, identifying all potential hazards and necessary control measures.

-

Pre-Experiment Checklist:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure all necessary PPE is available and in good condition.

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

-

-

Experimental Procedure:

-

Perform all manipulations of solid this compound within the chemical fume hood.

-

When making solutions, slowly add the solid to the solvent to avoid splashing.

-

Keep the container of this compound closed when not in use.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that came into contact with the chemical.

-

Dispose of all waste materials according to the established hazardous waste procedures.

-

Remove and properly store or dispose of PPE.

-

Wash hands thoroughly.

-

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not a substitute for proper training and a comprehensive understanding of the hazards associated with this chemical. Always consult the most current Safety Data Sheet and your institution's safety protocols before beginning any work.

References

- 1. prochemonline.com [prochemonline.com]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. westliberty.edu [westliberty.edu]

- 9. restoredcdc.org [restoredcdc.org]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Nickel compounds - IDLH | NIOSH | CDC [cdc.gov]

- 13. NICKEL AND INORGANIC COMPOUNDS, INCLUDING NICKEL SUBSULFIDE - ACGIH [acgih.org]

- 14. Nickel nitrate hexahydrate | H12N2NiO12 | CID 61630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Technical Guide to the Synthesis of Nickel(II) Nitrate from Nickel(II) Oxide and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical reaction between nickel(II) oxide (NiO) and nitric acid (HNO₃) to produce nickel(II) nitrate (Ni(NO₃)₂). This guide provides a thorough understanding of the reaction's stoichiometry, kinetics, and experimental protocols, making it an essential resource for professionals in chemistry and materials science.

Reaction Overview

The reaction of nickel(II) oxide, a green solid, with nitric acid, a strong acid, is a classic acid-base neutralization reaction. This process is widely utilized for the synthesis of nickel(II) nitrate, a precursor in the preparation of various nickel-containing compounds and catalysts.[1][2] The primary product of this reaction in an aqueous solution is nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), an emerald-green crystalline solid.[1][3]

The balanced chemical equation for this reaction is:

NiO(s) + 2HNO₃(aq) → Ni(NO₃)₂(aq) + H₂O(l) [4][5]

When considering the formation of the hexahydrate, the equation is often written as:

NiO(s) + 2HNO₃(aq) + 5H₂O(l) → Ni(NO₃)₂·6H₂O(aq) [1]

Reaction Kinetics and Thermodynamics

The dissolution of nickel(II) oxide in nitric acid is a heterogeneous reaction, the rate of which is influenced by several factors including temperature, nitric acid concentration, and the physical properties of the nickel oxide (e.g., particle size and surface area).[6]

Studies on the dissolution kinetics of nickel oxide in acidic media suggest that the process is generally surface-reaction controlled, particularly with smaller particle sizes.[6] For larger particles, the rate may become diffusion-controlled as a layer of product forms on the surface of the solid reactant.[6] The rate of dissolution typically increases with both temperature and acid concentration.[7] The reaction is exothermic, releasing heat.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of nickel(II) nitrate from nickel(II) oxide and nitric acid, compiled from various experimental findings.

| Parameter | Value/Range | Conditions/Notes | Reference(s) |

| Stoichiometry | 1 mole NiO : 2 moles HNO₃ | --- | [4][8] |

| Nitric Acid Concentration | 1.5 - 5 M | Used in leaching studies of NiO from catalysts. | [6] |

| 65% (w/w) | Recommended for laboratory-scale preparation. | [9] | |

| Reaction Temperature | 60 - 90 °C | Investigated for the leaching of NiO from spent catalysts. | [6] |

| Ambient to moderate heating | Generally sufficient for complete reaction. | [1][2] | |

| Nickel Extraction Yield | Up to 94-95% | From spent NiO-Al₂O₃ catalysts. | [6] |

| Activation Energy (Ea) | 83.44 kJ/mol | For the surface reaction controlled dissolution of NiO in HNO₃. | [6] |

| Melting Point of Ni(NO₃)₂·6H₂O | 56.7 °C | --- | [3] |

| Decomposition Temperature | > 100 °C | Decomposes to form nickel oxides. | [3] |

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the laboratory synthesis of this compound from nickel(II) oxide.

Materials and Equipment:

-

Nickel(II) oxide (NiO) powder

-

Concentrated nitric acid (e.g., 65-70%)

-

Distilled or deionized water

-

Beakers and Erlenmeyer flasks

-

Stirring hotplate and magnetic stir bar

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Procedure:

-

Stoichiometric Calculation: Calculate the required mass of nickel(II) oxide and the volume of nitric acid based on the reaction stoichiometry. It is advisable to use a slight excess of nickel(II) oxide to ensure complete consumption of the nitric acid.

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing the calculated volume of nitric acid (diluted as necessary) on a stirring hotplate.

-

Addition of Nickel(II) Oxide: Slowly and cautiously add the nickel(II) oxide powder to the nitric acid solution in small portions while stirring continuously. The reaction is exothermic and may produce fumes.

-

Dissolution: Gently heat the mixture (e.g., to 60-80 °C) with continuous stirring to facilitate the dissolution of the nickel(II) oxide. The solution will turn a characteristic green color. Continue heating and stirring until all the nickel(II) oxide has reacted.

-

Filtration: Once the reaction is complete, allow the solution to cool slightly. If any unreacted nickel(II) oxide remains, filter the hot solution by gravity or vacuum filtration to obtain a clear green filtrate.

-

Crystallization: Transfer the filtrate to a crystallizing dish. The this compound can be crystallized by one of the following methods:

-

Slow Evaporation: Cover the crystallizing dish with a watch glass or perforated parafilm and allow the solvent to evaporate slowly at room temperature over several days.

-

Cooling: If the solution is sufficiently concentrated, cooling it in an ice bath may induce crystallization.

-

-

Isolation and Drying of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid, followed by a wash with a non-polar solvent like ethanol to aid in drying. Dry the crystals in a desiccator over a suitable drying agent.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from nickel(II) oxide.

Caption: Workflow for Nickel(II) Nitrate Synthesis.

Reaction Mechanism at the Molecular Level

This diagram provides a simplified representation of the reaction mechanism, showing the interaction of the solid nickel oxide with the acidic solution.

Caption: Simplified Reaction Mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - crystallising nickel nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Nickel(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nickel nitrate - Crystal growing [en.crystalls.info]

The Coordination Chemistry of Nickel(II) Nitrate Hexahydrate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O, serves as a ubiquitous and versatile precursor in the synthesis of a wide array of nickel(II) coordination complexes. Its ready availability, high solubility in water and polar organic solvents, and the lability of its coordinated water molecules make it an ideal starting material for fundamental research and the development of new materials and therapeutic agents. This technical guide provides a comprehensive overview of the core principles of its coordination chemistry, detailed experimental protocols for the synthesis of representative nickel(II) complexes, and a summary of key quantitative data.

Core Concepts in Nickel(II) Coordination Chemistry

Nickel(II) possesses a d⁸ electron configuration, which gives rise to a rich and varied coordination chemistry. The stereochemistry of its complexes is highly dependent on the nature of the coordinating ligands and the reaction conditions. The most common coordination geometries are octahedral, square planar, and tetrahedral.

In the solid state and in aqueous solution, this compound exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, with two nitrate anions acting as counter-ions.[1][2] The six water ligands are arranged in an octahedral geometry around the central Ni(II) ion. These coordinated water molecules can be readily substituted by a wide range of Lewis bases (ligands), including those with nitrogen, oxygen, and sulfur donor atoms, to form new coordination complexes. This ligand substitution process is the foundation of the extensive coordination chemistry of nickel(II).

The electronic spectrum of octahedral Ni(II) complexes is a powerful tool for their characterization and is typically interpreted using a Tanabe-Sugano diagram for a d⁸ ion. These diagrams plot the energy of electronic states as a function of the ligand field splitting parameter (10Dq), providing a framework for assigning the observed d-d electronic transitions.[3][4][5]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the coordination chemistry of this compound and its derivatives.

Table 1: Crystallographic Data for Hexaaquanickel(II) Nitrate, --INVALID-LINK--₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [6] |

| Ni-O Bond Lengths (Å) | 2.0471(8) - 2.0531(8) | [7][8] |

Table 2: Representative Spectroscopic Data for Octahedral Ni(II) Complexes

| Complex | Ligand(s) | λ_max (nm) (Assignment) | Key IR Bands (cm⁻¹) (Assignment) | Reference(s) |

| [Ni(H₂O)₆]²⁺ | H₂O | ~400 (³A₂g → ³T₁g(P)), ~720 (³A₂g → ³T₁g(F)), ~1200 (³A₂g → ³T₂g) | ~3400 (ν(O-H)), ~1630 (δ(H-O-H)) | [9][10] |

| [Ni(NH₃)₆]²⁺ | NH₃ | ~360 (³A₂g → ³T₁g(P)), ~590 (³A₂g → ³T₁g(F)), ~980 (³A₂g → ³T₂g) | ~3300 (ν(N-H)), ~1600 (δ(N-H)) | [9][11] |

| [Ni(en)₃]²⁺ | Ethylenediamine (en) | ~350, ~570, ~920 | ~3250 (ν(N-H)), ~1580 (δ(N-H)) | [12] |

Table 3: Stability Constants (log K) for Selected Ni(II) Complexes

| Ligand | Stepwise Formation Constants (log K) | Overall Stability Constant (log β) | Reference(s) |

| Ammonia (NH₃) | K₁=2.72, K₂=2.17, K₃=1.66, K₄=1.12, K₅=0.67, K₆=-0.03 | β₆ = 8.24 | [13] |

| Ethylenediamine (en) | K₁=7.3, K₂=6.1, K₃=4.2 | β₃ = 17.6 | [12] |

| EDTA⁴⁻ | K₁=18.6 | β₁ = 18.6 | [14] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of representative nickel(II) coordination complexes starting from this compound.

Synthesis of Hexaamminenickel(II) Nitrate, Ni(NH₃)₆₂

This protocol describes a classic ligand substitution reaction where the coordinated water molecules in the hexaaquanickel(II) ion are replaced by ammonia molecules.

Materials:

-

This compound (Ni(NO₃)₂·6H₂O)

-

Concentrated aqueous ammonia (14.5 M)

-

Ethanol (95%)

-

Deionized water

-

Ice bath

-

Buchner funnel and filter paper

-

Suction filtration apparatus

Procedure:

-

Dissolve a known mass (e.g., 2.91 g, 10 mmol) of this compound in a minimal amount of warm deionized water (~5 mL) in a small Erlenmeyer flask.

-

In a fume hood, slowly add an excess of concentrated aqueous ammonia (e.g., 10 mL) to the nickel nitrate solution with constant swirling. A color change from green to blue/violet and the formation of a precipitate should be observed.

-

Cool the mixture in an ice-water bath for 15-20 minutes to ensure complete precipitation.

-

Collect the violet crystals by suction filtration using a Buchner funnel.

-

Wash the crystals with two small portions of cold 95% ethanol to remove any unreacted starting materials and excess ammonia.

-

Continue to draw air through the crystals on the filter paper for several minutes to partially dry the product.

-

Transfer the crystals to a watch glass and allow them to air dry completely.

Synthesis of a Nickel(II) Salicylaldimine Schiff Base Complex

This protocol outlines the synthesis of a common type of Schiff base complex, which are important in catalysis and materials science.

Materials:

-

This compound (Ni(NO₃)₂·6H₂O)

-

Salicylaldehyde

-

Ethylenediamine

-

Methanol

-

Reflux apparatus

-

Stirring hotplate

Procedure:

-

In a round-bottom flask, dissolve a specific amount of salicylaldehyde (e.g., 2.44 g, 20 mmol) in methanol (~20 mL).

-

To this solution, slowly add ethylenediamine (e.g., 0.60 g, 10 mmol) dropwise with stirring. The solution will typically turn yellow, indicating the formation of the Schiff base ligand.

-

In a separate beaker, dissolve this compound (e.g., 2.91 g, 10 mmol) in a minimal amount of methanol (~15 mL).

-

Add the methanolic solution of nickel(II) nitrate to the Schiff base ligand solution with continuous stirring.

-

Attach a condenser to the flask and reflux the reaction mixture for 1-2 hours. A colored precipitate of the nickel(II) Schiff base complex should form.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by suction filtration and wash it with a small amount of cold methanol.

-

Dry the complex in a desiccator over a suitable drying agent.

General Characterization Procedures

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the nickel(II) complex in a suitable solvent (e.g., water, methanol, DMSO) of known concentration.

-

Record the absorption spectrum over the desired wavelength range (typically 300-1100 nm for octahedral Ni(II) complexes).

-

Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εbc).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the solid complex, typically as a KBr pellet or a Nujol mull.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies for the ligands and counter-ions. Pay close attention to shifts in the vibrational frequencies of the ligand upon coordination to the nickel(II) center and the bands associated with any coordinated water or nitrate ions.[15][16][17]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows in the coordination chemistry of this compound.

References

- 1. Nickel(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Nickel nitrate hexahydrate | H12N2NiO12 | CID 61630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. d8 Tanabe-Sugano diagram [wwwchem.uwimona.edu.jm]

- 5. Tanabe–Sugano diagram - Wikipedia [en.wikipedia.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. High-resolution crystal structure of the double nitrate hydrate [La(NO3)6]2[Ni(H2O)6]3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Formation constants for the ammonia and ethylenediamine complexes - McMurry 8th Edition Ch 18 Problem 21.135c [pearson.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. scienceasia.org [scienceasia.org]

- 17. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Structure of Nickel(II) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of nickel(II) nitrate hexahydrate, Ni(NO3)2·6H2O. While direct, in-depth theoretical studies on this specific compound are not extensively published, this document outlines the established computational protocols and presents relevant data from analogous systems to serve as a valuable resource for researchers in the field. The principles and workflows described herein are broadly applicable to the study of coordination complexes vital to various scientific and pharmaceutical domains.

Introduction to the Electronic Structure of Ni(NO3)2·6H2O

This compound is an inorganic salt that crystallizes as a hexaaquanickel(II) complex, --INVALID-LINK--2. In this structure, the nickel(II) ion is octahedrally coordinated by six water molecules, and the nitrate ions act as counter-ions, not directly bonded to the nickel center.[1] The electronic structure of the [Ni(H2O)6]2+ cation is of primary interest as it dictates the compound's magnetic properties, reactivity, and spectroscopic behavior. The nickel(II) ion has a d⁸ electron configuration, which in an octahedral ligand field, results in a high-spin state with two unpaired electrons, leading to paramagnetism.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of the electronic structure of such coordination complexes. These methods allow for the determination of molecular geometries, bond properties, and the energies of molecular orbitals, providing insights that complement experimental findings.

Computational Methodology: A Practical Workflow

The theoretical investigation of the electronic structure of --INVALID-LINK--2 typically follows a systematic workflow. This process involves selecting an appropriate level of theory and basis set, performing geometry optimization, and then calculating the desired electronic properties.

Key Experimental and Computational Protocols

A robust computational study begins with a well-defined protocol. The following table outlines the typical parameters used in DFT calculations for nickel(II) complexes.

| Parameter | Typical Selection & Rationale |

| Level of Theory | B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for transition metal complexes as it provides a good balance between accuracy and computational cost. |

| Basis Set | 6-31G or LANL2DZ:* For the ligand atoms (O, H, N), Pople-style basis sets like 6-31G* are common. For the nickel atom, a basis set with an effective core potential, such as LANL2DZ, is often employed to account for relativistic effects. |

| Software | Gaussian, ORCA, Quantum ESPRESSO: These are widely used quantum chemistry software packages that implement a variety of theoretical methods.[2] |

| Initial Geometry | Derived from experimental crystallographic data of Ni(NO3)2·6H2O. |

| Calculation Type | Geometry Optimization: To find the lowest energy structure. Frequency Calculation: To confirm the optimized structure is a true minimum (no imaginary frequencies). Single-Point Energy Calculation: To obtain detailed electronic properties of the optimized geometry. |

Diagram of the Computational Workflow

Caption: A flowchart illustrating the typical workflow for theoretical calculations of the electronic structure of a coordination complex.

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data that can be obtained from DFT calculations on the [Ni(H2O)6]2+ cation, a close analogue and the core component of Ni(NO3)2·6H2O. The data presented is based on a DFT study of [Ni(H2O)6]2+.[3]

Optimized Geometric Parameters

| Parameter | Calculated Value (Å) | Experimental Value (Å) |

| Ni-O Bond Length | 2.093 | 2.056 (average) |

Note: The calculated Ni-O bond length is slightly longer than the average experimental value, a common observation in gas-phase calculations that do not account for crystal packing forces.[3]

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the distribution of electrons within the molecule.

| Atom | Mulliken Charge (a.u.) |

| Ni | +1.5 to +1.7 |

| O (of H2O) | -0.8 to -0.9 |

| H (of H2O) | +0.4 to +0.5 |

Note: These values indicate a significant charge transfer from the nickel atom to the oxygen atoms of the water ligands.

Molecular Orbital Analysis

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of the complex.

| Molecular Orbital | Energy (eV) | Character |

| LUMO | Varies with method | Primarily Ni 3d (e_g) and anti-bonding orbitals |

| HOMO | Varies with method | Primarily Ni 3d (t_2g) and non-bonding orbitals |

| HOMO-LUMO Gap | ~5-7 eV | Indicator of chemical stability and electronic transition energy |

Note: The HOMO-LUMO gap in such complexes corresponds to d-d electronic transitions, which are responsible for their characteristic color.

Visualization of Molecular Structure and Bonding

Diagrams are essential for visualizing the three-dimensional arrangement of atoms and the nature of the chemical bonds.

Diagram of the [Ni(H2O)6]2+ Cation

Caption: The octahedral coordination of the Nickel(II) ion by six water molecules in the [Ni(H2O)6]2+ complex.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the electronic structure of Ni(NO3)2·6H2O. By employing DFT, researchers can obtain detailed information on the geometry, bonding, and molecular orbitals of the [Ni(H2O)6]2+ cation. This guide has outlined the standard computational protocols and presented key quantitative data from analogous systems to facilitate further research in this area. The insights gained from such studies are crucial for predicting the properties and reactivity of nickel-containing compounds, with significant implications for catalysis, materials science, and drug development.

References

A Technical Guide to the Historical Development and Discovery of Nickel Nitrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of nickel nitrate compounds. It traces the journey from the initial isolation of nickel and the first observations of its reaction with nitric acid to the synthesis and characterization of various hydrated and anhydrous forms. The guide details the evolution of its applications, from early uses in electroplating to its contemporary role in catalysis and its emerging significance in the field of drug development, particularly in the context of nickel-based nanoparticles. This document consolidates key quantitative data, outlines detailed experimental protocols for the synthesis of nickel nitrate, and visualizes important historical milestones, experimental workflows, and a key biochemical pathway influenced by nickel compounds.

Historical Development and Discovery

The story of nickel nitrate is intrinsically linked to the discovery of nickel itself. In 1751, the Swedish chemist Baron Axel Fredrik Cronstedt successfully isolated a new metallic element from the ore kupfernickel, which miners had mistaken for a copper ore.[1][2][3] He named the new element nickel. During his investigations, Cronstedt observed that this new metal dissolved in nitric acid to produce a green solution, which was the first recorded observation of nickel nitrate in solution.[3]

While an early report suggested a "XL Kernstead" discovered nickel nitrate hexahydrate in 1751, it is more likely that this is a misattribution, and Cronstedt's work represents the foundational discovery.[4] For over two centuries, the hydrated forms of nickel nitrate, particularly the emerald-green hexahydrate (Ni(NO₃)₂·6H₂O), were the most commonly studied and utilized forms.

A significant milestone in the chemistry of nickel nitrates occurred in 1961 when Cyril Addison and his team first reported the synthesis of anhydrous nickel(II) nitrate (Ni(NO₃)₂).[4] This discovery was noteworthy because the anhydrous salt cannot be obtained by simply heating the hydrated forms, as this leads to decomposition.[5] Addison's work opened up new avenues for studying the fundamental properties of the nickel-nitrate bond without the influence of coordinated water molecules.

The 19th and 20th centuries saw the rise of nickel electroplating, a technology in which nickel nitrate found an important application as a component of plating baths.[6][7] The development of the Watts bath in 1916, a formulation containing nickel sulfate, nickel chloride, and boric acid, became a cornerstone of the electroplating industry.[6][8] While nickel sulfate is the primary source of nickel ions, nickel nitrate has also been used in various formulations.[7]

More recently, the focus has shifted towards the nanoscale, with nickel-containing nanoparticles, often synthesized from nickel nitrate precursors, showing promise in biomedical applications.[9][10][11] These applications, particularly in drug delivery and cancer therapy, represent the current frontier in the ongoing story of nickel nitrate compounds.[9][11]

Physicochemical Properties of Nickel Nitrate Compounds

The properties of nickel nitrate are largely dependent on its degree of hydration. The most common form is the hexahydrate, but anhydrous and tetrahydrate forms are also known.

| Property | Nickel(II) Nitrate Anhydrous | Nickel(II) Nitrate Hexahydrate | Nickel(II) Nitrate Tetrahydrate |

| Chemical Formula | Ni(NO₃)₂ | Ni(NO₃)₂·6H₂O | Ni(NO₃)₂·4H₂O |

| Molar Mass | 182.70 g/mol [12] | 290.79 g/mol [12] | 254.76 g/mol [13] |

| Appearance | Yellow-green solid | Emerald green hygroscopic crystals | - |

| Density | - | 2.05 g/cm³[12] | - |

| Melting Point | Decomposes | 56.7 °C[12] | - |

| Boiling Point | Decomposes | 136.7 °C (decomposes)[12] | - |

| Solubility in Water | 79.2 g/100 mL (0 °C)[14] | 243 g/100 mL (0 °C)[15] | - |

| Solubility in Ethanol | Soluble[15] | Soluble[16] | - |

| Crystal Structure | - | Monoclinic | Two polymorphs (cis and trans)[15] |

| Hazards | Oxidizer, Toxic[5] | Oxidizer, Toxic, Carcinogen, Allergen[5] | - |

Table 1: Quantitative properties of various nickel nitrate compounds.

Experimental Protocols

Synthesis of this compound from Nickel(II) Oxide

This protocol describes a common laboratory method for the synthesis of this compound.[5][17]

Materials:

-

Nickel(II) oxide (NiO), powder

-

Concentrated nitric acid (HNO₃), ~70%

-

Distilled water

-

Beaker

-

Stirring rod

-

Hot plate

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) oxide to a beaker containing a slight excess of concentrated nitric acid. The reaction is exothermic and will produce nitrogen dioxide gas, so slow addition is crucial.

-

Gently heat the mixture on a hot plate and stir until all the nickel(II) oxide has dissolved, resulting in a clear green solution.

-

Add a small amount of distilled water to the solution.

-

Transfer the solution to a crystallizing dish and allow it to cool slowly at room temperature. For faster crystallization, the dish can be placed in an ice bath.

-

Green crystals of this compound will form.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any excess nitric acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Nickel(II) Nitrate

The synthesis of anhydrous nickel(II) nitrate requires the avoidance of water, as heating the hexahydrate leads to decomposition. This protocol is based on the reaction of nickel tetracarbonyl with dinitrogen tetroxide.[5] Caution: Nickel tetracarbonyl is extremely toxic and should only be handled by experienced chemists in a specialized fume hood.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄)

-

Dinitrogen tetroxide (N₂O₄)

-

Anhydrous solvent (e.g., ethyl acetate)

-

Schlenk line apparatus

-

Low-temperature bath

Procedure:

-

Set up a Schlenk line apparatus to maintain an inert atmosphere (e.g., nitrogen or argon).

-

In a Schlenk flask, dissolve nickel tetracarbonyl in an anhydrous solvent and cool the solution in a low-temperature bath.

-

Slowly add a solution of dinitrogen tetroxide in the same anhydrous solvent to the nickel tetracarbonyl solution. The reaction is vigorous and produces nitrogen monoxide and carbon monoxide.

-

Allow the reaction mixture to warm to room temperature while stirring under an inert atmosphere.

-

The anhydrous nickel(II) nitrate will precipitate from the solution.

-

Isolate the precipitate by filtration under inert atmosphere.

-

Wash the product with the anhydrous solvent to remove any unreacted starting materials.

-

Dry the anhydrous nickel(II) nitrate under vacuum.

Relevance to Drug Development

The application of nickel compounds in drug development is a growing field of research, largely centered on the unique properties of nickel-based nanoparticles.[9][11] Nickel nitrate often serves as a precursor for the synthesis of these nanoparticles.[18] The cytotoxic effects of nickel compounds on cancer cells are being explored for therapeutic purposes.[19][20]

One of the key mechanisms of nickel-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[19] Nickel compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[19]

Nickel-Induced Apoptotic Signaling Pathway

Nickel ions can generate reactive oxygen species (ROS) within the cell, leading to oxidative stress.[2] This oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[19]

Furthermore, nickel compounds can upregulate the expression of Fas ligand (FasL) and Fas receptor, key components of the extrinsic apoptotic pathway.[19] The binding of FasL to its receptor initiates a signaling cascade that leads to the activation of caspase-8, which can also activate the executioner caspases.[19]

Conclusion